Biochemical Potency: Prmt5-IN-4 Exhibits Nanomolar PRMT5 Inhibition
PRMT5-IN-4 demonstrates a biochemical IC50 of 8 nM against PRMT5 . This places it within the high-potency cluster of PRMT5 inhibitors but distinct from the sub-nanomolar potency of JNJ-64619178 (0.14 nM) and the lower potency of EPZ015666 (22 nM) . The 8 nM value indicates strong target engagement comparable to GSK3326595 (6.2 nM) and PRMT5-IN-1 (11 nM) [1].
| Evidence Dimension | Biochemical IC50 (nM) |
|---|---|
| Target Compound Data | 8 |
| Comparator Or Baseline | JNJ-64619178: 0.14; EPZ015666: 22; GSK3326595: 6.2; PRMT5-IN-1: 11 |
| Quantified Difference | PRMT5-IN-4 is ~57-fold less potent than JNJ-64619178, ~2.8-fold more potent than EPZ015666, and within 1.5-fold of GSK3326595/PRMT5-IN-1. |
| Conditions | Biochemical assay conditions; precise details not disclosed in vendor datasheets. |
Why This Matters
For researchers requiring robust, nanomolar target engagement without the extreme potency of clinical-stage candidates (which may necessitate specialized handling or raise off-target concerns), PRMT5-IN-4 offers a well-balanced, mid-range biochemical profile.
- [1] TargetMol. PRMT5-IN-1 Product Datasheet. Accessed 2026. View Source
